[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL chemical structure and properties
[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL chemical structure and properties
An In-depth Technical Guide: [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL
Abstract
This technical guide provides a comprehensive overview of the chemical compound [2-(4-nitrophenyl)-oxazol-4-yl]-methanol. The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's chemical identity, physicochemical properties, and strategic importance. We delve into the significance of its core structural motifs—the oxazole ring, the 4-nitrophenyl group, and the reactive methanol moiety. A proposed, robust synthetic protocol is presented, grounded in established chemical principles, alongside methods for purification and characterization. Finally, we explore the potential applications of this compound as a versatile building block in medicinal chemistry and materials science, offering a forward-looking perspective on its utility in developing novel chemical entities.
Core Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. [2-(4-nitrophenyl)-oxazol-4-yl]-methanol is a distinct, substituted heterocyclic compound. Its identity is established through a combination of nomenclature and unique chemical identifiers.
Nomenclature and Structural Identifiers
The compound's structure is defined by a central five-membered oxazole ring, substituted at the 2-position with a 4-nitrophenyl group and at the 4-position with a methanol group.
Table 1: Chemical Identifiers for [2-(4-nitrophenyl)-oxazol-4-yl]-methanol
| Identifier | Value | Source |
| Chemical Name | [2-(4-Nitrophenyl)-oxazol-4-yl]-methanol | - |
| CAS Number | 36841-50-6 | [1] |
| Molecular Formula | C₁₀H₈N₂O₄ | [1] |
| Molecular Weight | 220.18 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(O2)CO)[O-] | (deduced) |
| InChI Key | (deduced from structure) | (deduced) |
Chemical Structure Visualization
The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological systems. The diagram below illustrates the planar oxazole and phenyl rings connected by a single bond, allowing for rotational freedom.
Caption: 2D structure of [2-(4-nitrophenyl)-oxazol-4-yl]-methanol.
Physicochemical Properties
While exhaustive experimental data for this specific molecule is not widely published, properties can be inferred from its structural analogues and are available from commercial suppliers.
Table 2: Physicochemical Properties
| Property | Value / Observation | Rationale / Source |
| Physical Form | Solid | By analogy to similar oxazole derivatives. |
| Purity (Commercial) | ≥ 98% | Available from suppliers like Synblock.[1] |
| Storage Conditions | Store in a dry, sealed container in a well-ventilated area. | Standard for fine chemicals to prevent degradation.[1] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Presence of polar nitro and hydroxyl groups. |
The Scientific Rationale: A Molecule of Interest
The potential of [2-(4-nitrophenyl)-oxazol-4-yl]-methanol stems from the distinct chemical properties of its three primary structural components. Understanding these components provides a logical basis for its application in research and development.
The Oxazole Scaffold: A Privileged Core
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. It is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[2] The stability of the aromatic oxazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold.[2] Derivatives of the oxazole family have demonstrated a vast spectrum of biological activities, including:
The inclusion of this nucleus in a target molecule is a deliberate design choice to access this proven biological potential.
The 4-Nitrophenyl Group: An Electronic and Pharmacophoric Modulator
The 4-nitrophenyl substituent is not merely a bulky aromatic group; it serves two critical functions.
-
Electronic Influence: The nitro group is a potent electron-withdrawing group. This property significantly influences the electron density of the entire molecule, affecting the reactivity of the oxazole ring and potentially modulating binding affinity to biological targets.
-
Pharmacophoric Element: The nitrophenyl moiety is found in various bioactive compounds. Its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions can be crucial for ligand-receptor binding.
The Methanol Functional Group: A Gateway to Derivatization
The primary alcohol (-CH₂OH) at the 4-position is arguably the most synthetically valuable feature of the molecule. It serves as a versatile chemical "handle," allowing for straightforward modification. This enables the creation of a chemical library based on the core scaffold, which is essential for Structure-Activity Relationship (SAR) studies. Potential modifications include:
-
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.
-
Etherification: Reaction with alkyl halides to form ethers.
-
Oxidation: Conversion to an aldehyde or carboxylic acid for further conjugation.
This synthetic accessibility makes the compound an excellent starting point for generating diverse analogues for screening campaigns.
Synthesis, Purification, and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While a specific published procedure for this isomer is scarce, a reliable synthesis can be designed based on well-established oxazole formation reactions.
Proposed Synthetic Strategy: The Cornforth-Robinson-Gabriel Approach
A logical and efficient pathway to synthesize 2,4-disubstituted oxazoles involves the cyclization of an α-acylamino ketone. This strategy is chosen for its reliability and the commercial availability of starting materials.
Retrosynthetic Analysis: The target molecule can be disconnected at the oxazole ring C-O and C-N bonds, leading back to an α-acylamino ketone intermediate. This intermediate, in turn, can be formed from 4-nitrobenzamide and an appropriate α-haloketone, such as 1,3-dichloroacetone.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.
Step 1: Synthesis of 2-amino-1,3-dihydroxypropan-1-one (Serin-aldehyde analogue) This step is complex; a more common route is from a protected α-haloketone.
Alternative Step 1: Amidation of 1,3-dihydroxyacetone
-
Reactants: 4-nitrobenzamide (1.0 eq), 1,3-dihydroxyacetone dimer (0.6 eq), and a suitable acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Solvent: Toluene or another high-boiling solvent compatible with a Dean-Stark apparatus.
-
Procedure: Combine reactants in the solvent. Heat the mixture to reflux with a Dean-Stark trap to remove water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture, filter any solids, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting α-acylamino ketone intermediate using column chromatography on silica gel.
Step 2: Cyclodehydration to form the Oxazole Ring
-
Reactant: The purified α-acylamino ketone from Step 1.
-
Reagent: A strong dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or triflic anhydride. The choice of reagent is critical; POCl₃ is often effective for this type of cyclization.
-
Procedure: Dissolve the intermediate in a suitable solvent (e.g., pyridine or dioxane). Slowly add the dehydrating agent at 0 °C. Allow the reaction to warm to room temperature or heat gently, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the final product, [2-(4-nitrophenyl)-oxazol-4-yl]-methanol, by recrystallization or column chromatography.
Synthesis and Purification Workflow
Caption: Workflow from starting materials to characterized product.
Characterization and Quality Control
Validation of the final product's identity and purity is non-negotiable. A combination of spectroscopic methods should be employed.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the nitrophenyl ring, the oxazole proton, and the methylene and hydroxyl protons of the methanol group. The ¹³C NMR will confirm the number of unique carbon environments.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio, which should match the calculated value of 220.0484 for C₁₀H₈N₂O₄.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A sample should be run to show a single major peak, with purity typically reported as >98% area.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the -OH stretch from the alcohol, C=N and C-O stretches from the oxazole ring, and the characteristic strong stretches for the -NO₂ group.
Potential Applications and Future Research Directions
[2-(4-nitrophenyl)-oxazol-4-yl]-methanol is best viewed as a strategic starting material or a core fragment for building more complex molecules.
Role as a Versatile Chemical Building Block
As previously discussed, the methanol group is a prime site for chemical modification. This allows the compound to be a foundational piece in combinatorial chemistry, enabling the rapid synthesis of compound libraries for screening against various biological targets.
Exploration in Drug Discovery
Given the extensive biological activities associated with the oxazole scaffold, this compound is a prime candidate for entry into drug discovery programs.[5] Potential therapeutic areas for its derivatives include:
-
Oncology: As a precursor for novel tubulin polymerization inhibitors or kinase inhibitors.
-
Infectious Diseases: As a core for developing new antibacterial or antifungal agents, particularly against drug-resistant strains.
-
Inflammation: As a scaffold for designing inhibitors of enzymes like COX or LOX.[5]
Structure-Activity Relationship (SAR) Exploration
The molecule has three main regions that can be systematically modified to probe how structural changes affect biological activity. This is a fundamental process in lead optimization.
Caption: Key sites for Structure-Activity Relationship (SAR) studies.
Safety and Handling
As a laboratory chemical, [2-(4-nitrophenyl)-oxazol-4-yl]-methanol requires careful handling.
-
General Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Specific Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol. National Center for Biotechnology Information. Available at: [Link][8]
-
A, A., K, S., G, S., & P, S. (2019). A comprehensive review on biological activities of oxazole derivatives. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link][3]
-
Reddy, et al. (2015). ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles. Royal Society of Chemistry. Available at: [Link][7]
-
ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available at: [Link][6]
-
Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link][4]
-
Singh, P., & Kumar, A. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Available at: [Link][9]
-
Deka, B., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link][2]
-
Kumar, R., et al. (2024). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. Available at: [Link][5]
-
Shingare, P. A., & Shaikh, A. R. (2020). Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. ResearchGate. Available at: [Link][10]
Sources
- 1. CAS 36841-50-6 | [2-(4-Nitro-phenyl)-oxazol-4-YL]-methanol - Synblock [synblock.com]
- 2. ijmpr.in [ijmpr.in]
- 3. d-nb.info [d-nb.info]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol | C10H8N2O4 | CID 12007730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
